molecular formula C13H29ClNO3P B2965786 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride CAS No. 2402829-40-5

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride

Cat. No.: B2965786
CAS No.: 2402829-40-5
M. Wt: 313.8
InChI Key: IXXMQODFLHLXJP-UHFFFAOYSA-N
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Description

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine hydrochloride is a phosphorylated piperidine derivative characterized by a di-isopropoxyphosphoryl ethyl group attached to the piperidine ring. Its molecular formula is C₁₄H₂₉ClNO₄P, with a molecular weight of 365.81 g/mol. While direct pharmacological data for this compound are scarce in the provided evidence, its structural analogs (e.g., 4-(diphenylmethoxy)piperidine hydrochloride and 3-(4-chloro-2-isopropylphenoxy)piperidine hydrochloride ) offer insights into its behavior.

Properties

IUPAC Name

4-[2-di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28NO3P.ClH/c1-11(2)16-18(15,17-12(3)4)10-7-13-5-8-14-9-6-13;/h11-14H,5-10H2,1-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXXMQODFLHLXJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(CCC1CCNCC1)OC(C)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride typically involves multiple steps. One common method includes the reaction of piperidine with a phosphorylethylating agent under controlled conditions. The di(propan-2-yloxy) groups are introduced through subsequent reactions involving isopropanol and appropriate catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the phosphorylethyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphorylated derivatives, while reduction can lead to dephosphorylated products.

Scientific Research Applications

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential role in biochemical pathways and as a probe in molecular biology studies.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride involves its interaction with specific molecular targets. The phosphorylethyl group can participate in phosphorylation reactions, influencing various biochemical pathways. The piperidine ring may interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Key Observations:

Phosphoryl vs. However, its water solubility remains low due to the hydrophobic isopropyl chains . In contrast, oxadiazol-containing analogs (e.g., ) exhibit higher solubility due to hydrogen-bonding capacity.

Stability: Phosphoesters in the target compound may exhibit hydrolytic instability under acidic or basic conditions, similar to phosphorylated drugs like cyclophosphamide . This contrasts with more stable aryl ethers (e.g., ) or chlorophenoxy derivatives (e.g., ).

Pharmacological Implications :

  • Piperidine derivatives with bulky substituents (e.g., diphenylmethoxy in ) often show enhanced blood-brain barrier penetration, making them candidates for CNS-targeting drugs . The phosphoryl group in the target compound may limit this due to increased polarity.
  • Chlorinated analogs (e.g., ) are frequently associated with antimicrobial or antiparasitic activity , whereas oxadiazol derivatives (e.g., ) are explored for anti-inflammatory applications .

Biological Activity

4-[2-Di(propan-2-yloxy)phosphorylethyl]piperidine;hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of piperidine, a well-known heterocyclic organic compound, which has been associated with various therapeutic effects, including anticancer properties.

The biological activity of this compound primarily revolves around its interaction with cellular signaling pathways. Similar compounds have been shown to influence pathways such as:

  • NF-κB Pathway : Involved in cell survival and proliferation, often activated in cancer cells.
  • PI3K/Akt Pathway : Plays a critical role in cell growth and survival.
  • JNK/p38 MAPK Pathway : Associated with stress responses and apoptosis.

These pathways are crucial for the regulation of apoptosis in cancer cells, suggesting a potential role for this compound in cancer therapy.

Anticancer Properties

Research indicates that piperidine derivatives exhibit significant anticancer activities. For instance, studies on related compounds have demonstrated their ability to induce apoptosis in various cancer cell lines through mechanisms such as:

  • Mitochondrial Membrane Disruption : Leading to the release of pro-apoptotic factors like cytochrome c.
  • Caspase Activation : Initiating the apoptotic cascade through caspase-9 and caspase-3 activation.

Table 1: Summary of Anticancer Studies Involving Piperidine Derivatives

Study ReferenceCancer TypeMechanism of ActionKey Findings
Twiddy et al. (2004)Breast CancerMitochondrial apoptosisInduced cytochrome c release
Si et al. (2018)Ovarian CancerCaspase activationDose-dependent apoptosis
Jeong et al. (2020)GliomaCell cycle arrest via CDK inhibitionReduced expression of G1/S transition markers

These studies highlight the potential of piperidine derivatives, including this compound, as effective agents in cancer therapy.

Toxicity and Safety Profile

While the therapeutic potential is promising, understanding the toxicity profile is essential. Preliminary data suggest that piperidine derivatives can exhibit cytotoxic effects at higher concentrations, necessitating further investigation into their safety margins.

Future Directions

Future research should focus on:

  • In Vivo Studies : To evaluate the efficacy and safety in animal models.
  • Mechanistic Studies : To elucidate the specific molecular interactions and pathways involved.
  • Clinical Trials : To assess therapeutic potential in human subjects.

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